molecular formula C7H3BrClN B1293626 2-Bromo-6-chlorobenzonitrile CAS No. 6575-08-2

2-Bromo-6-chlorobenzonitrile

Cat. No.: B1293626
CAS No.: 6575-08-2
M. Wt: 216.46 g/mol
InChI Key: NVPXACXEVCJWCF-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorobenzonitrile is an organic compound with the molecular formula C7H3BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively. This compound is of significant interest in various fields of scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-chlorobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 6-chlorobenzonitrile using bromine in the presence of a catalyst. Another method includes the reaction of 2-bromo-6-chlorotoluene with a suitable nitrile source under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process typically requires controlled temperatures and the use of solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-6-chlorobenzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chlorobenzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include the modulation of enzyme activity, binding to active sites, and altering the conformation of target proteins .

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzonitrile
  • 2-Chloro-6-bromobenzonitrile
  • 2-Bromo-6-fluorobenzonitrile

Comparison: Compared to its analogs, 2-Bromo-6-chlorobenzonitrile is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. This unique structure makes it particularly useful in certain synthetic applications where other compounds may not be as effective .

Properties

IUPAC Name

2-bromo-6-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPXACXEVCJWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215954
Record name 2-Bromo-6-chlorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-08-2
Record name 2-Bromo-6-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6575-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chlorobenzonitrile
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Record name 2-Bromo-6-chlorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-chlorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The abstract mentions that 2-bromo-6-chlorobenzonitrile exhibits higher phytotoxic activity compared to some other benzonitriles. Does the research provide any insights into the structural features contributing to this enhanced activity?

A1: While the abstract highlights the superior phytotoxic activity of this compound [], the research does not delve into the specific structural features responsible for this enhanced activity. Further investigation into Structure-Activity Relationships (SAR) would be needed to elucidate how the bromine and chlorine substituents at the 2 and 6 positions, respectively, contribute to its potency compared to other benzonitriles.

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